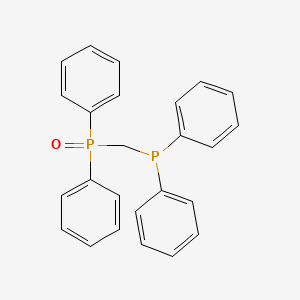

Bis(diphenylphosphine)methane monooxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 193781. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diphenylphosphorylmethyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22OP2/c26-28(24-17-9-3-10-18-24,25-19-11-4-12-20-25)21-27(22-13-5-1-6-14-22)23-15-7-2-8-16-23/h1-20H,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNZKBJIWPGRID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22OP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10307678 | |

| Record name | Bis(diphenylphosphine)methane monooxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23176-18-3 | |

| Record name | NSC193781 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(diphenylphosphine)methane monooxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Bis(diphenylphosphine)methane Monooxide (dppmO)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthesis and comprehensive characterization of bis(diphenylphosphine)methane monooxide, often abbreviated as dppmO. As a Senior Application Scientist, the intent is not merely to present a protocol but to deliver a field-proven perspective on the causality behind experimental choices and the logic of analytical validation. This document eschews rigid templates in favor of a structure that logically follows the scientific process, from synthesis to definitive structural confirmation.

Introduction: The Significance of an Unsymmetrical Ligand

Bis(diphenylphosphine)methane (dppm) is a cornerstone ligand in coordination chemistry, prized for its ability to bridge two metal centers or chelate a single metal, forming a stable four-membered ring. The controlled, partial oxidation of dppm yields this compound (Ph₂P(O)CH₂PPh₂), an unsymmetrical hemilabile ligand. This molecule possesses two distinct donor sites: a "hard" phosphine oxide (P=O) group and a "soft" phosphine (PPh₂) group. This duality allows for unique coordination modes and reactivity, making dppmO and its metal complexes subjects of significant interest in catalysis and materials science. Understanding its precise synthesis and characterization is paramount for its effective application.

Part 1: Synthesis via Controlled Oxidation

The synthesis of dppmO hinges on the selective mono-oxidation of dppm. The primary challenge is to prevent the reaction from proceeding to the thermodynamically stable bis(diphenylphosphine)methane dioxide (dppmO₂). This is achieved through the careful stoichiometric control of a suitable oxidizing agent. While various oxidants can be employed, aqueous hydrogen peroxide is a common, effective, and environmentally benign choice.

The core principle is a nucleophilic attack by one of the electron-rich P(III) centers of dppm on an oxygen atom of the oxidant. The reaction temperature must be carefully managed to prevent over-oxidation.

Field-Proven Experimental Protocol: Synthesis of dppmO

This protocol is designed as a self-validating system. Each step is chosen to maximize the yield of the desired mono-oxide while simplifying the subsequent purification.

Materials & Reagents:

-

Bis(diphenylphosphine)methane (dppm) (M.W. 384.39 g/mol )

-

Hydrogen Peroxide (H₂O₂), 30% aqueous solution

-

Acetone, reagent grade

-

Dichloromethane (DCM), reagent grade

-

Diethyl ether, anhydrous

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (13.0 mmol) of bis(diphenylphosphine)methane (dppm) in 100 mL of acetone. Stir at room temperature until all solids have dissolved.

-

Controlled Oxidation: Cool the flask in an ice-water bath to 0-5 °C. While stirring vigorously, add 1.40 mL (13.7 mmol, ~1.05 equivalents) of 30% H₂O₂ dropwise via syringe over 15-20 minutes.

-

Causality Insight: The use of a slight excess of H₂O₂ ensures the reaction goes to completion, but adding it slowly at low temperature is critical. This minimizes the exothermic reaction's potential to create localized "hot spots" that would promote the formation of the undesired dioxide byproduct. Acetone is chosen as the solvent for its ability to dissolve dppm and its miscibility with aqueous H₂O₂.

-

-

Reaction Monitoring & Quenching: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy, observing the disappearance of the dppm starting material.

-

Solvent Removal: Once the reaction is complete, remove the acetone using a rotary evaporator. The result will be a white solid or viscous oil.

-

Work-up & Extraction: Add 50 mL of dichloromethane (DCM) to the residue to dissolve the product. Transfer the solution to a separatory funnel and wash with 2 x 30 mL of deionized water to remove any unreacted H₂O₂. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the DCM under reduced pressure.

-

Purification by Recrystallization: The crude white solid is purified by recrystallization. Dissolve the solid in a minimum amount of hot DCM or chloroform and then add diethyl ether dropwise until the solution becomes turbid. Allow the flask to cool slowly to room temperature and then place it in a freezer (-20 °C) overnight to maximize crystal formation.

-

Trustworthiness Principle: The difference in polarity between dppm, dppmO, and dppmO₂ allows for effective purification. DppmO is more polar than dppm but less polar than dppmO₂, facilitating its separation.

-

-

Isolation & Drying: Collect the resulting white, crystalline solid by vacuum filtration, washing with a small amount of cold diethyl ether. Dry the product under high vacuum. The expected yield is typically in the 70-85% range. The melting point of the pure product should be in the range of 187-191 °C.[1]

Part 2: Comprehensive Characterization

Definitive characterization relies on a suite of spectroscopic techniques. The asymmetry of the dppmO molecule is the key feature to be confirmed, and ³¹P NMR is the most powerful tool for this purpose.

| Parameter | Technique | Expected Result | Purpose |

| Phosphorus Environments | ³¹P{¹H} NMR | Two signals: δ ≈ 32 ppm (P=O) and δ ≈ -28 ppm (PPh₂) | Confirms two distinct P atoms; diagnostic for mono-oxidation. |

| Methylene Protons | ¹H NMR | Multiplet (triplet of doublets), δ ≈ 3.8-4.2 ppm | Confirms P-CH₂-P connectivity and coupling to two different P nuclei. |

| Phosphine Oxide Stretch | IR Spectroscopy | Strong absorption band at ν ≈ 1180-1190 cm⁻¹ | Confirms the presence of the P=O functional group. |

| Molecular Mass | Mass Spectrometry | [M+H]⁺ at m/z = 401.12 | Confirms the molecular formula C₂₅H₂₂OP₂.[2] |

| Purity | Melting Point | 187-191 °C | Provides a reliable measure of product purity.[1] |

Spectroscopic Analysis in Detail

³¹P{¹H} Nuclear Magnetic Resonance (NMR) Spectroscopy

This is the most unequivocal method for confirming the successful synthesis of dppmO. Because the two phosphorus atoms are in chemically distinct environments, the proton-decoupled ³¹P NMR spectrum will exhibit two signals of equal integration.

-

P(V) Signal (Phosphine Oxide): The phosphorus atom of the phosphine oxide group is deshielded and will appear downfield. The chemical shift is typically observed around δ ≈ +32 ppm . This is consistent with the chemical shifts of other triarylphosphine oxides.

-

P(III) Signal (Phosphine): The phosphorus atom of the phosphine group is more shielded and will appear upfield, with a chemical shift similar to that of the parent dppm. This signal is typically observed around δ ≈ -28 ppm .

The observation of these two distinct signals, in a 1:1 ratio, and the absence of the single starting material peak for dppm (δ ≈ -23 ppm) is definitive proof of mono-oxidation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides crucial information about the proton environment, especially the central methylene (CH₂) bridge.

-

Methylene Protons (P-CH₂-P): These two protons are chemically equivalent but are coupled to two magnetically inequivalent phosphorus nuclei (one P(V) and one P(III)). This results in a complex splitting pattern. The signal typically appears as a triplet of doublets in the region of δ ≈ 3.8-4.2 ppm . The larger coupling constant arises from the two-bond coupling to the P(V) nucleus, which is then further split by the smaller coupling to the P(III) nucleus.

-

Phenyl Protons (-C₆H₅): The 20 aromatic protons will appear as a complex series of multiplets in the typical aromatic region, from δ ≈ 7.2 to 7.9 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of the phosphine oxide functionality.

-

P=O Stretching Vibration: The most diagnostic feature in the IR spectrum of dppmO is a very strong and sharp absorption band corresponding to the P=O stretching vibration. This band is typically observed in the range of ν ≈ 1180-1190 cm⁻¹ . The parent dppm lacks any significant absorption in this region. The presence of this band is a clear indicator of successful oxidation.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound, verifying that only one oxygen atom has been added to the dppm starting material.

-

Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected to be observed at an m/z ratio of 401.12 , corresponding to the formula C₂₅H₂₃OP₂⁺.

Part 3: Visualization of Workflows

To clearly illustrate the logical flow of the synthesis and characterization, the following diagrams are provided.

Caption: Workflow for the synthesis of dppmO.

Caption: Logical workflow for the characterization of dppmO.

References

- Humphrey, M. G., Lee, J., Hockless, D. C. R., Skelton, B. W., & White, A. H. (1993). Mixed-Metal Cluster Chemistry. Organometallics.

- Birkholz, M.-N., Freixa, Z., & van Leeuwen, P. W. N. M. (2009). Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions. Chemical Society Reviews.

- Hewertson, W., & Watson, H. R. (1962). The preparation of di- and tri-tertiary phosphines. Journal of the Chemical Society.

- Albéniz, A. C., & Espinet, P. (2006). Palladium: Inorganic & Coordination Chemistry. Encyclopedia of Inorganic Chemistry.

- Besenyei, G., Párkányi, L., & Gács-Baitz, E. (Year). Title of the specific article. Journal Name.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 74952, Bis(diphenylphosphino)methane. Retrieved from [Link].

- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.

-

Bannister, R. D., Levason, W., & Reid, G. (2020). Bis(diphenylphosphino)methane Dioxide Complexes of Lanthanide Trichlorides: Synthesis, Structures and Spectroscopy. Chemistry, 2(4), 1079-1093. Available at: [Link].

- Akiba, K. Y., & Inamoto, N. (1977). Reactions of diaryl-N-aryl-arsinimines and -stibinimines with organolithium reagents. A convenient synthesis of triarylbismuthines. Heterocycles, 7(2), 1131.

- Grim, S. O., & Yankowsky, A. W. (1978). ³¹P and ¹³C nuclear magnetic resonance studies of tertiary phosphines, phosphine chalcogenides, and their metal complexes.

- Gallagher, M. J. (1994). Phosphorus-31 NMR spectroscopy. In Spectroscopic Methods in Organic Chemistry.

- Balimann, G., & Pregosin, P. S. (1976). A ¹⁹⁵Pt and ³¹P NMR study of cis- and trans-PtCl₂(phosphine)₂ complexes. Journal of Magnetic Resonance, 22(2), 235-241.

-

Chemdad. (n.d.). BIS(DIPHENYLPHOSPHINO)METHANE MONOOXIDE. Retrieved from [Link].

- Boulos, L. S., et al. (2007). Reaction of 1,1-Bis(Diphenylphosphino)Methane with O-Quinones and Naphtho[2,1-B]Furan-1,2-Dione. Novel Synthesis of Bis(Diphenylphosphoryl) Derivatives and their Antimicrobial Activity.

- Braunstein, P., Oswald, B., DeCian, A., & Fischer, J. (1991). Synthesis and reactivity of bis(diphenylphosphine) methane(dppm)-bridged Pd–Mo and Pd–W complexes. Journal of the Chemical Society, Dalton Transactions, (10), 2685-2692.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 303894, this compound. Retrieved from [Link].

-

Puddephatt, R. J. (1983). Chemistry of bis(diphenylphosphino)methane. Chemical Society Reviews, 12(2), 99-127. Available at: [Link].

Sources

An In-depth Technical Guide to Bis(diphenylphosphine)methane monooxide (dppmO): Synthesis, Properties, and Coordination Chemistry

Foreword

Bis(diphenylphosphine)methane (dppm) has long been a cornerstone ligand in coordination chemistry, prized for its ability to bridge metal centers and facilitate unique catalytic and structural motifs.[1][2] The selective oxidation of one phosphine group to yield bis(diphenylphosphine)methane monooxide, Ph₂P(O)CH₂PPh₂ (dppmO), introduces a fascinating asymmetry, creating a hybrid ligand with both soft phosphine and hard phosphine oxide donor sites. This modification dramatically expands its coordination chemistry, offering nuanced control over the electronic and steric properties of the resulting metal complexes. This guide provides a comprehensive exploration of dppmO, from its fundamental synthesis and structural properties to its versatile coordination behavior and potential applications, designed for researchers in organometallic chemistry, catalysis, and materials science.

Synthesis and Characterization of dppmO

The transformation of the symmetric dppm ligand into the asymmetric dppmO is a critical first step that underpins its unique chemical behavior. The primary synthetic route involves the controlled, partial oxidation of dppm.

Synthetic Methodology: Controlled Oxidation

The most common and effective method for synthesizing dppmO is the selective oxidation of one of the two phosphorus(III) centers in dppm to phosphorus(V).[3]

Causality in Experimental Design:

-

Choice of Oxidant: The selection of the oxidizing agent is crucial. Strong oxidants risk over-oxidation to the dioxide species (dppmO₂). Therefore, milder and controllable oxidants like hydrogen peroxide, or even atmospheric oxygen under specific catalytic conditions, are preferred. Stoichiometric control is paramount; typically, a slight molar excess of the oxidant relative to a 1:1 ratio with dppm is used to drive the reaction to monosubstitution while minimizing dioxide formation.

-

Solvent System: The reaction is typically carried out in a solvent that can dissolve dppm and is relatively inert to the oxidant, such as acetone or dichloromethane.

-

Temperature Control: The oxidation is often performed at low temperatures (e.g., 0 °C) to moderate the reaction rate and enhance selectivity for the monooxide.

Experimental Protocol 1: Synthesis of this compound (dppmO)

Objective: To synthesize dppmO via controlled oxidation of dppm.

Materials:

-

Bis(diphenylphosphine)methane (dppm)

-

30% Hydrogen Peroxide (H₂O₂)

-

Acetone (anhydrous)

-

Diethyl ether

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve dppm (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add 30% H₂O₂ (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains at 0 °C.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress using ³¹P NMR spectroscopy until the starting dppm signal is consumed and the characteristic signals for dppmO appear.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield a crude white solid.

-

Purify the crude product by recrystallization from a toluene/hexane solvent system to obtain pure dppmO as a white crystalline solid.

Self-Validation: The purity of the synthesized dppmO must be confirmed by spectroscopic methods as detailed below, ensuring the absence of starting dppm and the dppmO₂ byproduct.

Spectroscopic and Structural Characterization

Unequivocal identification of dppmO relies on a combination of spectroscopic techniques.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₂OP₂ | [4] |

| Molar Mass | 400.4 g/mol | [4] |

| Appearance | White crystalline powder | [3][5] |

| Melting Point | 118 to 122 °C (for parent dppm) | [3] |

¹H NMR Spectroscopy: The methylene bridge protons (–CH₂–) typically appear as a triplet due to coupling with the two different phosphorus nuclei.

³¹P NMR Spectroscopy: This is the most definitive technique for characterizing dppmO. The spectrum exhibits two distinct signals:

-

A signal around +25 to +35 ppm corresponding to the phosphoryl group (Ph₂P=O).

-

A signal around -20 to -30 ppm corresponding to the phosphino group (Ph₂P–). The presence of these two signals, coupled to each other, confirms the asymmetric structure.

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1150-1200 cm⁻¹ is characteristic of the P=O stretching vibration, a key diagnostic feature absent in the parent dppm ligand.[6][7]

Molecular Structure and Coordination Versatility

The introduction of the oxygen atom fundamentally alters the ligand's electronic profile and steric bulk, giving rise to multiple potential coordination modes.

Structural Diagram of dppmO

The diagram below illustrates the fundamental structure of the dppmO ligand.

Caption: Versatile coordination modes of the dppmO ligand with metal centers (M).

-

P-Monodentate: The ligand binds through the soft phosphorus atom, typically to soft, low-valent metal centers.

-

O-Monodentate: Coordination occurs via the hard phosphoryl oxygen, favored by hard metal ions like lanthanides or early transition metals.

-

P,O-Chelating: Both the phosphorus and oxygen atoms bind to the same metal center, forming a stable six-membered chelate ring. This mode imposes specific geometric constraints on the metal's coordination sphere.

-

P,O-Bridging: The ligand bridges two different metal centers, with the phosphine coordinating to one and the phosphine oxide to another. This is invaluable for constructing heterobimetallic complexes. [8]

Coordination Chemistry with Lanthanide Ions

The hard oxophilic nature of lanthanide ions (Ln³⁺) makes them excellent candidates for coordination with the phosphoryl group of dppmO. Extensive studies have shown that dppmO (often abbreviated as dppmO₂ for the dioxide in some literature, care must be taken) can form stable complexes with the entire lanthanide series. [6][9][10] A systematic study on the reaction of dppmO₂ (bis(diphenylphosphino)methane dioxide) with lanthanide trichlorides revealed a fascinating trend in coordination number and geometry across the series, driven by the lanthanide contraction. [6][11]While this study uses the dioxide, the principles of oxophilic coordination are directly applicable to the monooxide's P=O group. For instance, reacting LnCl₃ with dppmO in varying stoichiometric ratios leads to complexes with different coordination numbers:

-

With a 4:1 ligand-to-metal ratio, larger lanthanides (La-Gd) form eight-coordinate cations like [M(dppmO₂)₄]³⁺. [9]* With a 3:1 ratio, smaller lanthanides (Sm-Yb) tend to form seven-coordinate species such as [M(dppmO₂)₃Cl]²⁺. [9]* The smallest ion, lutetium, forms a six-coordinate complex, [Lu(dppmO₂)₂Cl₂]⁺. [9] This demonstrates how the steric crowding around the decreasingly sized metal ion dictates the final structure, a key principle in designing lanthanide-based materials.

Experimental Protocol 2: General Synthesis of a Lanthanide-dppmO Complex

Objective: To synthesize a representative lanthanide complex with dppmO, for example, [Sm(dppmO)₃Cl]Cl₂. (Note: This is adapted from protocols for the related dppmO₂). [6] Materials:

-

Samarium(III) chloride hexahydrate (SmCl₃·6H₂O)

-

This compound (dppmO)

-

Ethanol (anhydrous)

Procedure:

-

In a flask, dissolve SmCl₃·6H₂O (1.0 eq) in a minimum amount of anhydrous ethanol (e.g., 5 mL).

-

In a separate flask, dissolve dppmO (3.0 eq) in anhydrous ethanol (e.g., 10 mL).

-

Slowly add the dppmO solution to the stirred solution of the samarium salt at room temperature.

-

Stir the resulting mixture for 12 hours. A white precipitate may form.

-

Remove the solvent under reduced pressure.

-

Wash the resulting solid with cold ethanol and then diethyl ether to remove any unreacted ligand.

-

Dry the product under vacuum.

-

Characterization can be performed using IR spectroscopy (to observe the shift in the P=O band upon coordination) and, for diamagnetic analogs, NMR spectroscopy. Single-crystal X-ray diffraction is ideal for definitive structural elucidation.

Self-Validation: The coordination of the ligand to the metal center is confirmed by a shift of the P=O stretching frequency in the IR spectrum to a lower wavenumber (e.g., by 20-50 cm⁻¹) compared to the free ligand. This shift indicates a weakening of the P=O bond due to the donation of electron density to the lanthanide ion.

Applications and Future Outlook

The unique hybrid nature of dppmO makes it a promising ligand in several fields, moving beyond the traditional applications of its parent, dppm.

Catalysis

While dppm is a ubiquitous ligand in catalysis, [1]the introduction of the P=O group in dppmO can be used to modulate the electronic properties of a metal catalyst. The phosphine oxide can act as a non-coordinating or weakly coordinating "hemilabile" group, which can dissociate to open a coordination site for substrate binding and then re-coordinate to stabilize the complex. This offers a pathway for fine-tuning catalytic activity and selectivity in reactions like hydrogenation and cross-coupling. [1][12]

Anticancer Drug Development

Bimetallic complexes bridged by dppm have been extensively reviewed for their potential as anticancer agents, often exhibiting cytotoxic activities that surpass clinical agents like cisplatin. [8]The rationale behind using dppm-bridged systems includes the potential for synergistic effects between the two metal centers. [8]The dppmO ligand provides a scaffold for creating heterobimetallic complexes (e.g., Ru-Au, Ir-Au) where a "soft" metal center can be bridged to a "hard" metal center. [13][14]This structural motif is highly relevant for drug design, as modifying the ligand can tune the compound's lipophilicity, stability, and interaction with biological targets. Research into the antimicrobial and cytotoxic properties of organophosphorus compounds, including phosphoryl derivatives, further supports this direction. [7]

Photoluminescent Materials

Gold(I) complexes containing dppm are known for their interesting luminescent properties, which are often derived from aurophilic (Au···Au) interactions in the solid state. [15]The dppmO ligand can be used to construct new luminescent gold complexes where the coordination geometry and intermolecular packing are altered, potentially leading to materials with novel photophysical properties for applications in sensors or OLEDs. The functionalization of ligands with phosphine oxide moieties is a known strategy for creating advanced materials with tailored electronic and photophysical characteristics. [16]

Conclusion

This compound (dppmO) is far more than a simple derivative of dppm. It is a sophisticated, asymmetric ligand whose dual-donor character provides a powerful tool for chemists. Its well-defined synthesis and predictable spectroscopic signatures make it an accessible yet highly versatile building block. From constructing lanthanide complexes with tunable coordination numbers to serving as a scaffold for potential anticancer agents and photoluminescent materials, dppmO offers a rich field of study. The continued exploration of its coordination chemistry, particularly in the realm of heterobimetallic systems, promises to unlock new catalytic pathways and functional materials, making it a subject of significant interest for researchers at the forefront of inorganic and medicinal chemistry.

References

-

Wikipedia. Bis(diphenylphosphino)methane.

-

PubChem. This compound.

-

Chem-Impex International. Bis(diphenylphosphino)methane.

-

Fisher Scientific. SAFETY DATA SHEET - Bis(diphenylphosphino)methane.

-

ResearchGate. A review on 1,1-bis(diphenylphosphino)methane bridged homo- and heterobimetallic complexes for anticancer applications: Synthesis, structure, and cytotoxicity.

-

Royal Society of Chemistry. Bis[diphenylphosphino]methane and its bridge-substituted analogues as chemically non-innocent ligands for H2 activation.

-

ResearchGate. Molecular structures of bis(diphenylphosphino)methane-...

-

ePrints Soton. Bis(diphenylphosphino)methane dioxide complexes of lanthanide trichlorides: synthesis, structures and spectroscopy.

-

Royal Society of Chemistry. A sulfur mimic of 1,1-bis(diphenylphosphino)methane: a new ligand opens up.

-

ResearchGate. Scheme 1. Possible coordination modes of dppm ligand in transition metal complexes.

-

PubChem. Bis(diphenylphosphino)methane.

-

Royal Society of Chemistry. Bis(diphenylphosphino)methane and related ligands as hydrogen bond donors.

-

CymitQuimica. CAS 2071-20-7: Bis(diphenylphosphino)methane.

-

Chemsrc.com. Bis(diphenylphosphino)methane.

-

Benchchem. Bis(diphenylphosphino)methane (dppm).

-

National Center for Biotechnology Information. Bridging 1,2-Bis(diphenylphosphino)methane Ligands Facilitate the Formation of Binuclear Complexes with Both Two-Coordinate and Three-Coordinate Gold(I) Ions.

-

MDPI. Bis(diphenylphosphino)methane Dioxide Complexes of Lanthanide Trichlorides: Synthesis, Structures and Spectroscopy.

-

ResearchGate. Reaction of 1,1-Bis(Diphenylphosphino)Methane with O-Quinones and Naphtho[2,1-B]Furan-1,2-Dione. Novel Synthesis of Bis(Diphenylphosphoryl) Derivatives and their Antimicrobial Activity.

-

MDPI. Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes.

-

National Center for Biotechnology Information. Synthesis, crystal structure and Hirshfeld surface analysis of [bis(diphenylphosphanyl)methane-κP]chloridobis[2-(pyridin-2-yl)phenyl-κ2 N,C 1]iridium(III).

-

Semantic Scholar. [PDF] Bis(diphenylphosphino)methane Dioxide Complexes of Lanthanide Trichlorides: Synthesis, Structures and Spectroscopy.

-

ResearchGate. Bis(diphenylphosphino)methane Dioxide Complexes of Lanthanide Trichlorides: Synthesis, Structures and Spectroscopy.

-

ACS Publications. Bridging 1,2-Bis(diphenylphosphino)methane Ligands Facilitate the Formation of Binuclear Complexes with Both Two-Coordinate and Three-Coordinate Gold(I) Ions.

-

ACS Publications. Chemical and x-ray structural properties of bis[bis(diphenylphosphino)methane]carbonylrhodium(I) tetrafluoroborate.

-

PubMed Central. Alkali Metal Complexes of a Bis(diphenylphosphino)methane Functionalized Amidinate Ligand: Synthesis and Luminescence.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Bis(diphenylphosphino)methane (dppm)|99%|CAS 2071-20-7 [benchchem.com]

- 3. Bis(diphenylphosphino)methane - Wikipedia [en.wikipedia.org]

- 4. This compound | C25H22OP2 | CID 303894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bis(diphenylphosphino)methane | C25H22P2 | CID 74952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Bis(diphenylphosphino)methane dioxide complexes of lanthanide trichlorides: synthesis, structures and spectroscopy - ePrints Soton [eprints.soton.ac.uk]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. CAS 2071-20-7: Bis(diphenylphosphino)methane | CymitQuimica [cymitquimica.com]

- 13. Bis(diphenylphosphino)methane | CAS#:2071-20-7 | Chemsrc [chemsrc.com]

- 14. Synthesis, crystal structure and Hirshfeld surface analysis of [bis(diphenylphosphanyl)methane-κP]chloridobis[2-(pyridin-2-yl)phenyl-κ2 N,C 1]iridium(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bridging 1,2-Bis(diphenylphosphino)methane Ligands Facilitate the Formation of Binuclear Complexes with Both Two-Coordinate and Three-Coordinate Gold(I) Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Alkali Metal Complexes of a Bis(diphenylphosphino)methane Functionalized Amidinate Ligand: Synthesis and Luminescence - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Elucidation of Bis(diphenylphosphine)methane Monooxide (dppmO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(diphenylphosphine)methane monooxide (dppmO), with the chemical formula Ph₂P(O)CH₂PPh₂ (where Ph = phenyl), is an asymmetrical ligand of significant interest in coordination chemistry and catalysis. Its unique electronic and steric properties, arising from the presence of both a phosphine and a phosphine oxide moiety bridged by a methylene group, allow for diverse coordination modes and reactivity. This technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the definitive structural elucidation of dppmO. We will delve into the causality behind experimental choices, present detailed protocols, and interpret the resulting data to build a complete structural picture of this important molecule.

Introduction: The Significance of dppmO

Bis(diphenylphosphine)methane (dppm) is a widely utilized bidentate phosphine ligand in inorganic and organometallic chemistry.[1] The selective oxidation of one of the phosphorus atoms to yield dppmO introduces a hard-soft donor character, with the phosphine oxide oxygen acting as a hard donor and the phosphine phosphorus as a soft donor. This dual nature makes dppmO a versatile ligand for the construction of heterometallic complexes and for applications in catalysis where fine-tuning of the electronic properties of the metal center is crucial. A thorough understanding of its structure is paramount for predicting its coordination behavior and designing novel applications.

Synthesis and Handling of dppmO

The journey to elucidating the structure of dppmO begins with its synthesis. The key challenge lies in the selective mono-oxidation of dppm, avoiding the formation of the dioxide, bis(diphenylphosphine)methane dioxide (dppmO₂).

Synthetic Strategy: Controlled Oxidation

The most common approach involves the controlled oxidation of dppm using a mild oxidizing agent. Hydrogen peroxide is a frequently used oxidant for this purpose.[2] The stoichiometry of the reaction is critical to favor the formation of the monooxide.

Experimental Protocol: Synthesis of dppmO

-

Dissolution: Dissolve bis(diphenylphosphine)methane (dppm) in a suitable organic solvent, such as toluene, at room temperature.

-

Controlled Addition of Oxidant: Slowly add a stoichiometric amount (1 equivalent) of 35% aqueous hydrogen peroxide to the dppm solution with vigorous stirring. The reaction is typically carried out at room temperature.

-

Monitoring the Reaction: The progress of the reaction should be monitored by ³¹P NMR spectroscopy to ensure the selective formation of dppmO and to minimize the formation of dppmO₂.

-

Work-up and Purification: After the reaction is complete, the organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure. The crude product is then purified, often by recrystallization from a suitable solvent system like a toluene/hexane mixture, to yield dppmO as a white crystalline solid.[2]

Causality of Experimental Choices:

-

Mild Oxidant: Hydrogen peroxide is chosen as it is effective in oxidizing phosphines but can be controlled to achieve selective mono-oxidation. Harsher oxidizing agents would likely lead to the formation of the dioxide.

-

Stoichiometry: The use of a 1:1 molar ratio of dppm to H₂O₂ is crucial to favor the formation of the monooxide.

-

Solvent: Toluene is a good solvent for dppm and is relatively inert under the reaction conditions.

-

³¹P NMR Monitoring: This is the most direct method to observe the conversion of dppm to dppmO and the potential formation of dppmO₂, allowing for precise control over the reaction time.

Spectroscopic Characterization of dppmO

A multi-faceted spectroscopic approach is essential for the unambiguous structural elucidation of dppmO. Each technique provides a unique piece of the structural puzzle.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is arguably the most powerful tool for characterizing dppmO due to the presence of two distinct phosphorus environments.

Key Insights from ³¹P NMR:

-

Chemical Shift: The oxidation of a phosphine to a phosphine oxide results in a significant downfield shift in the ³¹P NMR spectrum. Therefore, dppmO will exhibit two distinct signals: one in the typical range for a phosphine and another at a much lower field characteristic of a phosphine oxide.[2] This immediately confirms the presence of both functionalities.

-

P-P Coupling: The two phosphorus nuclei in dppmO are coupled through the methylene bridge, resulting in a doublet for each signal. The magnitude of the coupling constant (²JPP) provides further structural information.

Experimental Protocol: ³¹P NMR of dppmO

-

Sample Preparation: Prepare a solution of dppmO in a deuterated solvent (e.g., CDCl₃).

-

Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. A typical acquisition involves a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Analysis: Identify the chemical shifts (δ) and the P-P coupling constant (²JPP) from the spectrum.

Table 1: Representative ³¹P NMR Data

| Phosphorus Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (²JPP, Hz) |

| PPh₂ | ~ -20 to -30 | Doublet | ~ 50-70 |

| P(O)Ph₂ | ~ +20 to +30 | Doublet | ~ 50-70 |

Causality of Experimental Choices:

-

Proton Decoupling: This simplifies the spectrum by removing the coupling between phosphorus and the protons on the phenyl rings and the methylene bridge, making the P-P coupling more apparent.

-

Choice of Solvent: CDCl₃ is a common solvent for NMR as it is a good solvent for many organic compounds and provides a deuterium lock signal for the spectrometer.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the proton environment in dppmO, particularly the methylene bridge.

Key Insights from ¹H NMR:

-

Methylene Bridge Protons: The protons of the CH₂ group are coupled to both phosphorus nuclei. This results in a characteristic multiplet, often a triplet or a doublet of doublets, depending on the relative magnitudes of the ²JPH coupling constants. The chemical shift of these protons is influenced by the electron-withdrawing effect of the phosphine oxide group.

-

Phenyl Protons: The protons on the phenyl rings will appear as complex multiplets in the aromatic region of the spectrum.

Experimental Protocol: ¹H NMR of dppmO

-

Sample Preparation: Prepare a solution of dppmO in a deuterated solvent (e.g., CDCl₃).

-

Acquisition: Acquire a standard ¹H NMR spectrum.

-

Data Analysis: Integrate the signals to confirm the proton count and analyze the multiplicity of the methylene bridge protons to determine the P-H coupling constants.

Table 2: Representative ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| CH₂ | ~ 3.5 - 4.5 | Triplet or dd |

| Phenyl (C₆H₅) | ~ 7.2 - 8.0 | Multiplet |

Infrared (IR) Spectroscopy

IR spectroscopy is a quick and effective method to confirm the presence of the phosphine oxide group.

Key Insights from IR Spectroscopy:

-

P=O Stretching Vibration: The most prominent feature in the IR spectrum of dppmO is a strong absorption band corresponding to the P=O stretching vibration (νP=O). This band typically appears in the range of 1150-1200 cm⁻¹.[2] Its presence is a definitive indicator of the oxidation of one of the phosphorus atoms.

Experimental Protocol: IR Spectroscopy of dppmO

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film from a solution.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the strong absorption band corresponding to the P=O stretch.

Table 3: Key IR Absorption Bands for dppmO

| Vibration | Wavenumber (cm⁻¹) | Intensity |

| P=O Stretch (νP=O) | ~ 1180 - 1190 | Strong |

| P-C (Aromatic) Stretch | ~ 1440, 1100 | Medium |

| C-H (Aromatic) Stretch | > 3000 | Medium |

| C-H (Aliphatic) Stretch | < 3000 | Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of dppmO, further confirming its structure.

Key Insights from Mass Spectrometry:

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak ([M]⁺) corresponding to the molecular weight of dppmO (400.39 g/mol ).

-

Fragmentation Pattern: The fragmentation pattern can provide clues about the structure. Common fragmentation pathways may involve the cleavage of the P-C bonds and the loss of phenyl groups.

Experimental Protocol: Mass Spectrometry of dppmO

-

Sample Introduction: The sample can be introduced via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: A soft ionization technique such as electrospray ionization (ESI) or chemical ionization (CI) is often preferred to minimize fragmentation and observe the molecular ion peak.

-

Analysis: The mass-to-charge ratio (m/z) of the ions is measured.

Definitive Structural Confirmation: Single-Crystal X-ray Diffraction

While spectroscopic methods provide strong evidence for the structure of dppmO, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of the molecular structure in the solid state.

Key Insights from X-ray Crystallography:

-

Bond Lengths and Angles: X-ray crystallography provides precise measurements of all bond lengths and angles within the molecule. This allows for the direct observation of the P=O double bond and the tetrahedral geometry around the oxidized phosphorus atom, as well as the trigonal pyramidal geometry around the phosphine phosphorus atom.

-

Conformation: The crystal structure reveals the solid-state conformation of the molecule, including the torsion angles of the phenyl groups and the P-C-P bond angle.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of dppmO are grown, typically by slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.

Logical Workflow for Structure Elucidation

The elucidation of the structure of dppmO follows a logical progression, with each step building upon the last to create a self-validating system.

Figure 1: A logical workflow diagram for the synthesis and structural elucidation of this compound (dppmO).

Applications in Research and Drug Development

The well-defined structure of dppmO underpins its utility in various fields. In catalysis, the hemilabile nature of the P-O bond can facilitate catalytic cycles by creating a vacant coordination site. In medicinal chemistry, phosphine oxide moieties are known to improve the pharmacokinetic properties of drug candidates. The unique coordination properties of dppmO make it a valuable ligand for the design of metal-based therapeutics and diagnostic agents.

Conclusion

The structural elucidation of this compound is a prime example of the synergistic application of multiple analytical techniques. From controlled synthesis to a suite of spectroscopic methods and finally, definitive X-ray crystallographic analysis, each step provides crucial, self-validating information. This comprehensive understanding of the structure of dppmO is the foundation for its rational application in coordination chemistry, catalysis, and the development of novel therapeutics.

References

-

Wikipedia. Bis(diphenylphosphino)methane. [Link]

-

Dalton Transactions. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. [Link]

Sources

The Unseen Bridge: A Technical Guide to the Coordination Chemistry of Bis(diphenylphosphine)methane Monooxide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(diphenylphosphine)methane monooxide (dppmO) represents a fascinating and versatile ligand in the landscape of coordination chemistry. As an unsymmetrical phosphine-phosphine oxide, it possesses a unique combination of a soft phosphine donor and a hard phosphine oxide donor, connected by a flexible methylene bridge. This "hemilabile" character imparts a rich and varied coordination behavior, allowing dppmO to act as a P-monodentate, a P,O-chelating, or a bridging ligand. This guide provides a comprehensive technical overview of the synthesis, structural diversity, and reactivity of dppmO and its metal complexes. We will delve into the nuanced causality behind experimental choices, present detailed protocols for synthesis and characterization, and explore the burgeoning applications of these complexes in catalysis and medicinal chemistry. Through a synthesis of foundational principles and cutting-edge research, this document aims to be an essential resource for scientists seeking to harness the unique properties of this remarkable ligand.

Introduction: The Allure of Hemilability

In the realm of ligand design, the concept of hemilability—the presence of both strong and weak donor groups within the same molecule—has emerged as a powerful tool for controlling the reactivity of metal centers.[1] this compound, Ph₂P(O)CH₂PPh₂, stands as a prime exemplar of this class. The disparate electronic properties of the phosphine (a soft, π-accepting donor) and the phosphine oxide (a hard, σ-donating group) allow for dynamic coordination behavior. This can facilitate catalytic cycles by enabling the facile dissociation and re-coordination of the weaker donor, creating a vacant coordination site for substrate binding.

This guide will systematically explore the coordination chemistry of dppmO, moving from the fundamental synthesis of the ligand itself to the intricate structures and reactivity of its metal complexes. We will examine how the choice of metal, co-ligands, and reaction conditions dictates the resulting coordination mode, and how these structural variations, in turn, influence the complex's properties and applications.

Synthesis of this compound (dppmO)

The preparation of dppmO is not as straightforward as a simple bulk oxidation of its parent compound, bis(diphenylphosphine)methane (dppm). Direct oxidation of dppm with common oxidizing agents such as hydrogen peroxide or oxygen tends to be non-selective, yielding a mixture of the starting material, the desired monooxide, and the dioxide (dppmO₂).[1] This necessitates tedious purification steps, often with low yields.[1]

A more controlled and widely adopted approach involves the metal-mediated oxidation of a coordinated dppm ligand, followed by decomplexation. However, for the preparation of the free ligand, a carefully controlled stoichiometric oxidation is the preferred method.

Experimental Protocol: Synthesis of dppmO

This protocol is adapted from established methods for the controlled oxidation of tertiary phosphines.

Materials:

-

Bis(diphenylphosphine)methane (dppm)

-

30% Hydrogen peroxide (H₂O₂)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard Schlenk line and glassware

Procedure:

-

In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve bis(diphenylphosphine)methane (dppm) in dichloromethane (CH₂Cl₂).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add one equivalent of 30% hydrogen peroxide (H₂O₂) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to prevent over-oxidation.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by ³¹P NMR spectroscopy to ensure the complete consumption of dppm and to minimize the formation of the dioxide.

-

Once the reaction is complete, quench any excess peroxide by adding a small amount of a mild reducing agent, such as sodium sulfite solution, until the effervescence ceases.

-

Separate the organic layer, wash it with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to obtain a white solid.

-

Recrystallize the crude product from a dichloromethane/diethyl ether solvent system to yield pure this compound (dppmO).

Characterization:

-

Melting Point: 187-191 °C[2]

-

³¹P{¹H} NMR (CDCl₃): Two distinct signals are expected, one for the P(V) center and one for the P(III) center. The phosphine oxide phosphorus will appear downfield compared to the phosphine phosphorus.

Coordination Modes of dppmO: A Tale of Versatility

The coordination behavior of dppmO is dictated by the interplay of several factors, including the electronic and steric properties of the metal center, the nature of other ligands in the coordination sphere, and the reaction conditions. Three primary coordination modes are observed:

-

P-Monodentate Coordination: In this mode, dppmO binds to the metal center exclusively through its softer phosphine donor. This is common with soft, late transition metals that have a strong preference for phosphine ligands. The phosphine oxide group remains uncoordinated.

-

P,O-Chelating Coordination: The ligand forms a stable five-membered chelate ring by coordinating through both the phosphorus and oxygen atoms. This mode is favored by harder metal centers or when the formation of a chelate ring provides additional thermodynamic stability.

-

Bridging Coordination: The dppmO ligand can bridge two metal centers. This can occur in a P-monodentate fashion to one metal and O-monodentate to another, or it can bridge two metals through the phosphorus atom while the oxygen atom coordinates to one of the metals or remains uncoordinated.

The following diagram illustrates these fundamental coordination modes:

Caption: Fundamental coordination modes of the dppmO ligand.

Spectroscopic and Structural Characterization

The coordination of dppmO to a metal center induces significant changes in its spectroscopic properties, providing valuable insights into the nature of the metal-ligand interaction.

³¹P NMR Spectroscopy

³¹P NMR spectroscopy is arguably the most powerful tool for characterizing dppmO and its complexes. The chemical shifts of the two phosphorus nuclei are highly sensitive to their coordination environment.

-

Free Ligand: The free dppmO ligand exhibits two distinct signals in its ³¹P{¹H} NMR spectrum, corresponding to the P(V) phosphine oxide and the P(III) phosphine centers.

-

P-Monodentate Coordination: Upon coordination of the phosphine group, its corresponding ³¹P NMR signal undergoes a significant downfield shift (coordination shift, Δδ = δcomplex - δligand). The signal for the uncoordinated phosphine oxide group shows a much smaller change.

-

P,O-Chelating Coordination: When both the phosphine and phosphine oxide groups coordinate to the metal center, both ³¹P NMR signals will show significant downfield shifts. The magnitude of these shifts provides information about the strength of the metal-phosphorus and metal-oxygen bonds.

-

Bridging Coordination: The ³¹P NMR spectra of bridging dppmO complexes can be more complex, often showing coupling to multiple metal centers.

Table 1: Representative ³¹P NMR Chemical Shifts for dppmO and its Complexes

| Compound/Complex | Coordination Mode | δ(PPh₂) (ppm) | δ(P(O)Ph₂) (ppm) | Reference |

| Free dppmO | - | ~ -20 to -30 | ~ 25 to 35 | General Range |

| [PdCl₂(dppmO-P)]₂ | P-Monodentate | Shifted | Unshifted | Hypothetical |

| [Rh(CO)Cl(dppmO-P,O)] | P,O-Chelating | Shifted | Shifted | [3] |

| [(CO)₄Mn(μ-dppmO-P:O')Mn(CO)₄] | Bridging | Shifted | Shifted | Hypothetical |

Note: The exact chemical shifts are highly dependent on the metal, co-ligands, and solvent.

Infrared (IR) Spectroscopy

The P=O stretching frequency (νP=O) in the IR spectrum is a key diagnostic tool for determining the coordination of the phosphine oxide group.

-

Free Ligand: The free dppmO ligand exhibits a strong νP=O absorption band in the range of 1180-1200 cm⁻¹.

-

Coordinated P=O Group: Upon coordination of the oxygen atom to a metal center, the P=O bond is weakened, resulting in a decrease in the νP=O stretching frequency. The magnitude of this shift is indicative of the strength of the M-O bond.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, allowing for the unambiguous determination of the coordination mode of the dppmO ligand, as well as precise bond lengths and angles. This data is crucial for understanding the steric and electronic effects that govern the chemistry of these complexes. For instance, the crystal structure of a rhodium(I) complex with a dpp-bian ligand shows a distorted square-pyramidal coordination.[3]

Reactivity and Catalytic Applications

The hemilabile nature of dppmO makes its metal complexes promising candidates for catalysis. The ability of the phosphine oxide group to reversibly bind to the metal center can open up a coordination site for substrate activation, a key step in many catalytic cycles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes are workhorses in modern organic synthesis, particularly in cross-coupling reactions. The use of dppmO as a ligand in these systems can offer advantages in terms of catalyst stability and activity. The phosphine group provides the necessary electronic properties for the oxidative addition and reductive elimination steps, while the phosphine oxide moiety can stabilize the catalytic species and prevent catalyst decomposition.

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction is depicted below:

Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Experimental Protocol: Heck Cross-Coupling Reaction

This protocol provides a general procedure for a Heck cross-coupling reaction using a hypothetical Pd-dppmO catalyst.

Materials:

-

Aryl halide (e.g., iodobenzene)

-

Olefin (e.g., styrene)

-

Palladium-dppmO catalyst

-

Base (e.g., triethylamine)

-

Solvent (e.g., DMF or acetonitrile)

-

Standard reaction glassware and heating apparatus

Procedure:

-

To a reaction vessel, add the aryl halide, the olefin (typically 1.2-1.5 equivalents), the palladium-dppmO catalyst (0.1-1 mol%), and the solvent.

-

Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Add the base to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent.

-

Filter the mixture to remove any inorganic salts.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired cross-coupled product.

Applications in Drug Development and Medicinal Chemistry

The incorporation of phosphine oxide moieties into bioactive molecules is a growing strategy in medicinal chemistry. Phosphine oxides are metabolically stable, can act as strong hydrogen bond acceptors, and can improve the pharmacokinetic properties of drug candidates.[4] The ability of dppmO to chelate metal ions also opens up possibilities for the design of novel metal-based therapeutics.

While research into the specific biological applications of dppmO complexes is still in its early stages, the known anticancer and antimicrobial activities of other phosphine- and phosphine oxide-containing compounds suggest that dppmO complexes could be promising candidates for further investigation. For example, some phosphine oxide derivatives have shown potential as topoisomerase I inhibitors and possess antiproliferative properties.[5]

Conclusion and Future Outlook

The coordination chemistry of this compound is a rich and dynamic field with significant potential for further exploration. The unique hemilabile nature of this ligand provides a powerful handle for tuning the electronic and steric properties of metal complexes, leading to novel reactivity and catalytic activity. While much has been learned about the fundamental coordination modes and properties of dppmO complexes, many avenues for future research remain.

The development of more efficient and selective methods for the synthesis of dppmO and its derivatives will undoubtedly accelerate progress in this area. Further exploration of the catalytic applications of dppmO complexes in a wider range of organic transformations is warranted. Finally, the investigation of the biological activity of dppmO and its metal complexes represents a promising frontier for the development of new therapeutic agents. As our understanding of the subtle interplay between ligand design and metal complex reactivity continues to grow, this compound is poised to play an increasingly important role in the advancement of coordination chemistry and its diverse applications.

References

-

Gold nanoparticles functionalized by phosphine oxide derivatives: characterization and influence of ligand structure on their stability. PMC PubMed Central. [Link]

-

(PDF) Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents. ResearchGate. [Link]

-

Using phosphine ligands with a biological role to modulate reactivity in novel platinum complexes. SciSpace. [Link]

-

A new organometallic rhodium(I) complex with dpp-bian ligand: Synthesis, structure and redox behaviour. Novosibirsk State University. [Link]

- CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane.

-

Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes. PMC. [Link]

-

Mixed Phosphine−Phosphine Oxide Ligands. ACS Publications. [Link]

- CN115490726B - A kind of preparation method of diphenylphosphine hydrogen.

-

A sulfur mimic of 1,1-bis(diphenylphosphino)methane: a new ligand opens up. Royal Society of Chemistry. [Link]

-

31 Phosphorus NMR. University of Ottawa. [Link]

-

(PDF) Simplified Synthesis of Bis(triphenylphosphoranylidene)methane. ResearchGate. [Link]

-

Examining the Modular Synthesis of [Cp*Rh] Monohydrides Supported by Chelating Diphosphine Ligands. ChemRxiv. [Link]

-

BIS(DIPHENYLPHOSPHINO)METHANE MONOOXIDE. Chemdad. [Link]

-

Diphosphine Compounds: Part II. Synthesis and Electrochemistry of (Ph2P)2C=CH2 and cis- Ph2PCH=CHPPh2 When Chelated to M(CO)6( M=Cr, Mo, W) and CuCl2. ResearchGate. [Link]

-

Synthetic pathways of Rh–diphosphine complexes via reaction of rhodium... ResearchGate. [Link]

-

Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. [Link]

-

Organo halide addition to tris(bis(diphenylphosphino)methane)dipalladium. Preparation of novel methylene- and phenylene-bridged complexes by two-center, three-fragment oxidative addition. Journal of the American Chemical Society. [Link]

-

31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors. Royal Society of Chemistry. [Link]

-

Stereoselective Preparation of P,Axial-Stereogenic Allenyl Bisphosphine oxides via Chirality-Transferrin Electronic Supplementar. The Royal Society of Chemistry. [Link]

-

The roles of the coordination modes of bridging ligands for the formation of two 3D metal–organic coordination networks. CrystEngComm. [Link]

-

Synthesis of a chelating hexadentate ligand with a P3N3 donor set. Crystal and molecular structure of [OC-6-22]-3. PubMed. [Link]

-

Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Royal Society of Chemistry. [Link]

-

Bridging ligand. Wikipedia. [Link]

-

Scalable Preparation of O-(Diphenylphosphinyl) hydroxylamine (DPPH). Organic Syntheses. [Link]

-

Palladium(II) Complexes with 1,1'−Bis(diphenylphosphino)ferrocenes [Fe(η5-C5R4PPh2)2]n+ (dppf, R = H, n = 0; dppomf, R = Me, n = 0; dppomf+, R = Me, n = 1). Synthesis, Characterization, and. ResearchGate. [Link]

-

Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]

-

Rhodium(i) complexes derived from tris(isopropyl)-azaphosphatrane—controlling the metal–ligand interplay. PMC. [Link]

-

Coordination modes of bridge carboxylates in dinuclear manganese compounds determine their catalase-like activities. Dalton Transactions. [Link]

-

Diphosphine-Substituted Rhodium Carbonyl Clusters: Synthesis and Structural and Spectroscopic Characterization of the Heteroleptic Rh 4 (CO) 8+2n (L) 2−n (n = 0, 1) and {Rh 4 (CO) 10 L} 2 Monomeric and Dimeric Species. MDPI. [Link]

-

9.3: Nomenclature and Ligands. Chemistry LibreTexts. [Link]

-

What Is A Bridging Ligand? - Chemistry For Everyone. YouTube. [Link]

-

Catalyzed Reaction:Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium l Protocol Preview. YouTube. [Link]

-

palladium coupling catalyst activation. YouTube. [Link]

-

palladium catalytic cycle. YouTube. [Link]

-

Chelating Polymers for Targeted Decontamination of Actinides: Application of PEI-MP to Hydroxyapatite-Th(IV). NIH. [Link]

-

Chelation therapy by DFO-HOPO and 3,4,3-LIHOPO for injected Pu-238 and Am-241 in the rat. PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. BIS(DIPHENYLPHOSPHINO)METHANE MONOOXIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. A new organometallic rhodium(I) complex with dpp-bian ligand: Synthesis, structure and redox behaviour › Обзор исследований [pure.nsu.ru]

- 4. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 5. researchgate.net [researchgate.net]

bis(diphenylphosphine)methane monooxide CAS number 23176-18-3

An In-Depth Technical Guide to bis(diphenylphosphine)methane monooxide (dppmO) CAS Number: 23176-18-3

Foreword: The Strategic Value of Hemilability

In the intricate world of coordination chemistry and catalysis, ligands are not mere spectators; they are active participants that dictate the geometric and electronic fate of a metal center. This compound, commonly abbreviated as dppmO, stands out as a ligand of significant interest. It is the partially oxidized derivative of the ubiquitous bis(diphenylphosphine)methane (dppm) ligand.[1][2] What makes dppmO particularly compelling is its hybrid nature. It possesses two distinct donor sites: a soft, electron-rich phosphine (PIII) center and a hard, oxygen-based phosphinoyl (PV=O) group. This duality imparts "hemilabile" character—the ability of one donor (typically the weaker P=O bond) to dissociate reversibly from the metal center. This dynamic behavior can open up a vacant coordination site, a critical step for substrate binding and activation in many catalytic cycles. This guide provides a comprehensive overview of dppmO, from its fundamental properties and synthesis to its sophisticated applications in modern chemistry.

Core Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a ligand is the bedrock of its effective application. DppmO is typically supplied as a stable, white crystalline or fibrous powder.[3]

Physical and Structural Data

A summary of the key physical and structural identifiers for dppmO is presented below.

| Property | Value | Reference(s) |

| CAS Number | 23176-18-3 | [4][5][6] |

| Molecular Formula | C₂₅H₂₂OP₂ | [1][5][6] |

| Molecular Weight | 400.39 g/mol | [1][3][5] |

| Appearance | White fibrous powder | [3] |

| Melting Point | 187-191 °C | [3][4] |

| IUPAC Name | Diphenylphosphorylmethyl(diphenyl)phosphane | [3][6] |

| Common Synonyms | dppmO, Ph₂PCH₂P(O)Ph₂ | [1][6] |

Molecular Structure

The structure of dppmO features a central methylene (-CH₂-) bridge connecting a diphenylphosphino (-PPh₂) group and a diphenylphosphinoyl (-P(O)Ph₂) group.

Caption: Molecular structure of this compound (dppmO).

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of dppmO.

-

³¹P NMR Spectroscopy : This is the most definitive technique for characterizing dppmO. The spectrum exhibits two distinct signals, one for the PIII phosphine environment and another, typically downfield, for the PV phosphine oxide environment. Commercial sources confirm that the ³¹P NMR spectrum conforms to the expected structure.[3]

-

¹H NMR Spectroscopy : The proton spectrum provides valuable structural information. The methylene bridge protons (-CH₂-) typically appear as a characteristic multiplet due to coupling to both non-equivalent phosphorus nuclei. The phenyl protons (-C₆H₅) resonate in the aromatic region of the spectrum.

-

Infrared (IR) Spectroscopy : A strong absorption band corresponding to the P=O stretching vibration is a key diagnostic feature, typically appearing in the range of 1100-1200 cm⁻¹.

Synthesis and Reactivity

Synthetic Pathway: Controlled Oxidation

The primary route to dppmO is the selective mono-oxidation of bis(diphenylphosphine)methane (dppm).[1][2] This transformation requires careful control of stoichiometry and reaction conditions to prevent the formation of the corresponding dioxide (dppmO₂).

The causality behind this choice of strategy is clear: dppm is a readily available, commercial starting material. The challenge lies in the execution. The phosphorus atoms in dppm are nucleophilic, making them susceptible to oxidation.[1] Using one equivalent of a mild oxidizing agent ensures that the reaction preferentially stops after the first oxidation event. Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂), peroxy acids, or even controlled exposure to air or oxygen, sometimes with a metal catalyst.

Caption: Generalized workflow for the synthesis of dppmO via controlled oxidation.

Key Reactivity Patterns

The chemical behavior of dppmO is governed by its constituent parts:

-

Phosphine Center : The PPh₂ group retains the classic nucleophilic and coordinating properties of a tertiary phosphine, readily binding to soft, low-valent transition metals.

-

Phosphinoyl Group : The P(O)Ph₂ group is a poor σ-donor compared to the phosphine. Its oxygen atom is a hard Lewis base, capable of coordinating to hard metal centers or participating in hydrogen bonding.

-

Methylene Bridge : A notable feature inherited from dppm is the acidity of the methylene protons. This acidity is enhanced in dppmO due to the electron-withdrawing effect of the phosphinoyl group.[1][2] Deprotonation of this bridge can lead to the formation of methanide complexes, adding another layer of reactive potential.[7]

Coordination Chemistry: A Ligand of Dual Character

The true utility of dppmO is realized in its role as a ligand. Its hybrid donor set allows for multiple coordination modes, which can be exploited to fine-tune the properties of metal complexes.

Caption: Principal coordination modes of the dppmO ligand with metal centers (M).

-

P-Monodentate : The ligand binds solely through its soft phosphine donor. This is common with soft metal ions that have a low affinity for the hard oxygen donor.

-

P,O-Chelating : Both the phosphine phosphorus and the phosphinoyl oxygen bind to the same metal center, forming a stable chelate ring. This mode enforces a specific geometry on the metal complex.

-

P-Bridging : The phosphine group can bridge two metal centers, a behavior inherited from the parent dppm ligand.[2] This mode is crucial for constructing bimetallic complexes where the two metals are held in close proximity. The phosphinoyl oxygen may or may not coordinate in this arrangement.

This versatility allows dppmO to function as a "hemilabile" ligand. In a catalytic process, a P,O-chelated complex might release the weakly bound oxygen to open a coordination site for a substrate. After the chemical transformation, the oxygen can re-coordinate, stabilizing the resulting complex and completing the cycle. Recent research has highlighted the critical role of such bisphosphine mono-oxides (BPMOs) in forming catalytically active species in palladium-catalyzed reactions.[8]

Applications in Research and Development

The unique properties of dppmO make it a valuable tool for academic and industrial researchers.

-

Homogeneous Catalysis : DppmO and related BPMOs are increasingly recognized as important ligands in transition metal catalysis. They are particularly relevant in palladium-catalyzed cross-coupling reactions, where the in-situ or deliberate formation of the BPMO-metal complex can be the true catalytically active species.[8] The hemilabile nature can facilitate steps like oxidative addition and reductive elimination.

-

Synthesis of Bimetallic Complexes : The ability of the parent dppm ligand to bridge metal centers is well-documented, leading to the formation of "A-frame" complexes and other dinuclear structures.[2][9] DppmO provides an entry into asymmetric bimetallic systems, where the two metal centers experience different electronic environments due to the P vs. P=O coordination.

-

Materials Science : DppmO can be used to construct coordination polymers and supramolecular assemblies. The phosphinoyl group offers a site for hydrogen bonding, enabling the formation of extended networks with potentially interesting photophysical or host-guest properties.

Experimental Protocol: Synthesis of dppmO

This protocol is a representative procedure for the synthesis of dppmO. Self-Validation: The successful synthesis should yield a white solid with a melting point and spectroscopic data (especially ³¹P NMR) consistent with the values reported in Section 1.

Disclaimer: This protocol must be performed by trained personnel in a properly equipped chemical laboratory with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All operations should be conducted in a fume hood.

Reagents & Equipment:

-

Bis(diphenylphosphine)methane (dppm)

-

30% Hydrogen peroxide (H₂O₂) solution

-

Dichloromethane (CH₂Cl₂)

-

Acetone

-

Round-bottom flask with magnetic stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Dissolution : In a 250 mL round-bottom flask, dissolve 1.0 equivalent of bis(diphenylphosphine)methane (dppm) in a 1:1 mixture of dichloromethane and acetone.

-

Cooling : Place the flask in an ice bath and stir the solution for 15 minutes until it is thoroughly chilled to ~0 °C.

-

Controlled Addition of Oxidant : While stirring vigorously, add 1.0 equivalent of 30% H₂O₂ solution dropwise via a syringe or dropping funnel. Causality Note: Slow, dropwise addition is critical to maintain a low temperature, control the exothermic reaction, and prevent over-oxidation to the dioxide byproduct.

-

Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR if available.

-

Workup : Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium sulfite solution (to quench any unreacted peroxide), water, and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification : The crude product will appear as a white or off-white solid. Recrystallize the solid from a suitable solvent system (e.g., ethanol or a mixture of dichloromethane/hexane) to obtain pure this compound as a white crystalline solid.[3]

-

Characterization : Dry the purified product under vacuum. Confirm its identity and purity by measuring its melting point and acquiring ¹H NMR, ³¹P NMR, and IR spectra.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for dppmO is not as common as for its precursor, prudent laboratory practice dictates handling it with care based on the known hazards of its parent compound and class.

-

General Hazards : The parent compound, dppm, is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[10][11] It is reasonable to assume dppmO carries similar risks.

-

Personal Protective Equipment (PPE) : Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling the compound.[10][12]

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage : Store in a tightly sealed container in a cool, dry place. The parent compound dppm is noted as being air-sensitive, and while the monooxide is more stable, storage under an inert atmosphere (e.g., nitrogen or argon) is good practice to ensure long-term integrity.[10][12]

-

Disposal : Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

This compound (dppmO) is more than just an oxidized phosphine; it is a sophisticated chemical tool. Its defining feature—the combination of a soft phosphine and a hard phosphinoyl donor within a single, compact framework—grants it a versatile and dynamic coordination chemistry. For researchers in catalysis, the hemilabile potential of dppmO offers a strategic advantage for designing more efficient and selective reaction pathways. For synthetic and materials chemists, it provides a robust building block for constructing novel mono- and bimetallic architectures. As the demand for fine-tuned molecular control in chemistry and drug development continues to grow, the strategic application of functionally rich ligands like dppmO will undoubtedly play an increasingly important role.

References

- Vulcanchem. Bis(diphenylphosphino)methane - 2071-20-7.

- ChemicalBook. BIS(DIPHENYLPHOSPHINO)METHANE MONOOXIDE | 23176-18-3.

- Fisher Scientific. SAFETY DATA SHEET - Bis(diphenylphosphino)methane.

- Wikipedia. Bis(diphenylphosphino)methane.

- Ereztech. Bis(diphenyl)phosphinomethane monooxide | dppmo | C25H22OP2.

- Santa Cruz Biotechnology. This compound | CAS 23176-18-3.

- PubChem, National Institutes of Health. This compound | C25H22OP2 | CID 303894.

- Thermo Fisher Scientific. SAFETY DATA SHEET - Bis(diphenylphosphino)methane.

- PubChem, National Institutes of Health. Bis(diphenylphosphino)methane | C25H22P2 | CID 74952.

- Chem-Impex. Bis(diphenylphosphino)methane.

-

Fackler, J. P., Jr., & Murray, H. H. (2012). Bridging 1,2-Bis(diphenylphosphino)methane Ligands Facilitate the Formation of Binuclear Complexes with Both Two-Coordinate and Three-Coordinate Gold(I) Ions. Inorganica Chimica Acta, 381, 25-33. [Link]

-

Esteruelas, M. A., et al. (2017). Bis[diphenylphosphino]methane and its bridge-substituted analogues as chemically non-innocent ligands for H2 activation. Chemical Communications, 53(57), 8042-8045. [Link]

-

ResearchGate. Scheme 1. Possible coordination modes of dppm ligand in transition metal complexes. [Link]

-

Yang, S., et al. (2024). Palladium Bisphosphine Mono-Oxide Complexes: Synthesis, Scope, Mechanism, and Catalytic Relevance. ChemRxiv. [Link]

Sources

- 1. Bis(diphenylphosphino)methane (2071-20-7) for sale [vulcanchem.com]

- 2. Bis(diphenylphosphino)methane - Wikipedia [en.wikipedia.org]

- 3. Bis(diphenyl)phosphinomethane monooxide | dppmo | C25H22OP2 - Ereztech [ereztech.com]

- 4. BIS(DIPHENYLPHOSPHINO)METHANE MONOOXIDE | 23176-18-3 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C25H22OP2 | CID 303894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bis[diphenylphosphino]methane and its bridge-substituted analogues as chemically non-innocent ligands for H2 activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Bridging 1,2-Bis(diphenylphosphino)methane Ligands Facilitate the Formation of Binuclear Complexes with Both Two-Coordinate and Three-Coordinate Gold(I) Ions - PMC [pmc.ncbi.nlm.nih.gov]